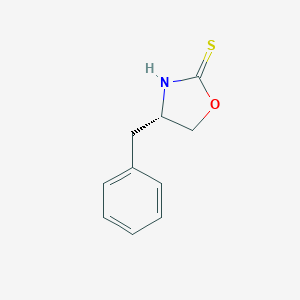

(S)-4-Benciloxazolidin-2-tiona

Descripción general

Descripción

(S)-4-Benzyloxazolidine-2-thione is a chiral heterocyclic compound that features a thione group attached to an oxazolidine ring

Aplicaciones Científicas De Investigación

(S)-4-Benzyloxazolidine-2-thione has several applications in scientific research:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (S)-4-Benzyloxazolidine-2-thione can be synthesized through several methods. One common approach involves the reaction of (S)-4-benzyloxazolidine with carbon disulfide in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired thione compound.

Industrial Production Methods: While specific industrial production methods for (S)-4-Benzyloxazolidine-2-thione are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: (S)-4-Benzyloxazolidine-2-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

Reduction: Reduction of the thione group can yield the corresponding thiol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted oxazolidines depending on the nucleophile used.

Mecanismo De Acción

The mechanism by which (S)-4-Benzyloxazolidine-2-thione exerts its effects is primarily through its ability to act as a nucleophile or electrophile in chemical reactions. The thione group is particularly reactive, allowing the compound to participate in various transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to their observed biological activities.

Comparación Con Compuestos Similares

®-4-Benzyloxazolidine-2-thione: The enantiomer of (S)-4-Benzyloxazolidine-2-thione, which may exhibit different reactivity and biological activity.

4-Methyloxazolidine-2-thione: A structurally similar compound with a methyl group instead of a benzyl group.

4-Phenyloxazolidine-2-thione: Another analog with a phenyl group, which may have different chemical and biological properties.

Uniqueness: (S)-4-Benzyloxazolidine-2-thione is unique due to its chiral nature and the presence of the benzyl group, which can influence its reactivity and interactions in asymmetric synthesis and biological systems. Its specific configuration and substituents make it a valuable compound for research and industrial applications.

Actividad Biológica

(S)-4-Benzyloxazolidine-2-thione is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

- IUPAC Name : (S)-4-Benzyloxazolidine-2-thione

- CAS Number : 145588-94-9

- Molecular Formula : C₉H₉NOS

(S)-4-Benzyloxazolidine-2-thione exhibits its biological effects primarily through interactions with various biological targets. The compound has been shown to influence several biochemical pathways:

- Adrenergic Receptors : It binds to β1-, β2-, and α1- adrenergic receptor sites, which modulates cardiovascular responses and has implications for treating hypertension and heart failure .

- Calcium Signaling Pathway : The compound's action on adrenergic receptors affects intracellular calcium levels, influencing muscle contraction and relaxation.

- cGMP-PKG and cAMP Signaling Pathways : These pathways are critical in regulating vascular tone and cardiac function, where (S)-4-Benzyloxazolidine-2-thione plays a significant role.

Cardiovascular Activity

Research has indicated that (S)-4-Benzyloxazolidine-2-thione exhibits vasorelaxant properties primarily through its α1-blocking activity. This leads to:

- Decreased Cardiac Contractility : The compound has been shown to reduce cardiac output in animal models, suggesting potential applications in managing heart conditions.

- Increased Total Peripheral Resistance : This effect is crucial for understanding its role in blood pressure regulation.

Study on Hypertensive Rats

A study conducted on spontaneously hypertensive rats demonstrated that administration of (S)-4-Benzyloxazolidine-2-thione significantly improved heart failure treatment outcomes. The compound effectively reduced blood pressure and improved cardiac function, highlighting its potential as a therapeutic agent in cardiovascular diseases.

Crystallization Tendency Analysis

Research on the crystallization behavior of (S)-4-Benzyloxazolidine-2-thione showed that it does not crystallize during cooling or reheating, indicating high stability as a glass-forming material. This property can influence its bioavailability and therapeutic efficacy .

Comparative Analysis with Related Compounds

| Compound | Crystallization Behavior | Biological Activity |

|---|---|---|

| (S)-4-Benzyloxazolidine-2-thione | No crystallization observed | Vasorelaxant, adrenergic receptor interaction |

| (S)-4-Benzylthiazolidine-2-thione | Crystallizes upon reheating | Limited data on biological activity |

| (S)-4-Benzyl-2-oxazolidinone | Easily crystallizes from melt | Antimicrobial properties reported |

Propiedades

IUPAC Name |

(4S)-4-benzyl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c13-10-11-9(7-12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSUXYCBZFLXIK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)O1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=S)O1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455008 | |

| Record name | (S)-4-Benzyloxazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145588-94-9 | |

| Record name | (S)-4-Benzyloxazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes (S)-4-Benzyloxazolidine-2-thione unique in terms of its crystallization behavior compared to its structural analogs?

A1: The research article highlights that despite having very similar chemical structures, (S)-4-Benzyloxazolidine-2-thione exhibits a distinct lack of crystallization tendency. Unlike (S)-4-Benzyl-2-oxazolidinone, which readily crystallizes upon cooling from a melt, and (S)-4-Benzylthiazolidine-2-thione, which crystallizes during reheating above its glass transition temperature (Tg), (S)-4-Benzyloxazolidine-2-thione resists crystallization both during cooling and reheating. [] This suggests that the specific arrangement of oxygen and sulfur atoms within the compound's ring structure significantly influences its propensity to form an ordered crystalline structure. The study emphasizes that this difference in crystallization behavior is observed despite all three compounds sharing the same dynamic fragility, indicating that fragility is not a predictor of crystallization tendency. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.